molecular formula C8H12N2O2S B066037 ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 159582-41-9

ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B066037
CAS RN: 159582-41-9
M. Wt: 200.26 g/mol
InChI Key: ZOKVPLPKPIHCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, also known as EMDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the suppression of cell proliferation, making ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate a potential cancer treatment.
Biochemical and Physiological Effects:
ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been shown to have low toxicity levels in various in vitro and in vivo studies. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate in lab experiments is its low toxicity levels, which make it a safer alternative to other chemicals. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. One area of interest is its potential use as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. In addition, research on the use of ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate in agriculture and materials science may also yield promising results.

Synthesis Methods

Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be synthesized by the reaction of ethyl cyanoacetate with 2-mercapto-4,6-dimethylpyrimidine in the presence of a base such as sodium hydroxide. The reaction yields ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate as a white crystalline solid with a melting point of 166-168°C.

Scientific Research Applications

Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has potential applications in the field of pharmaceuticals as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as an antifungal agent. In addition, ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been investigated for its use in the agricultural industry as a pesticide and herbicide due to its ability to inhibit plant growth.

properties

CAS RN

159582-41-9

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,13)

InChI Key

ZOKVPLPKPIHCSJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1)C

synonyms

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-thioxo-,ethylester(9CI)

Origin of Product

United States

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